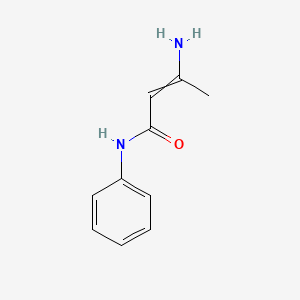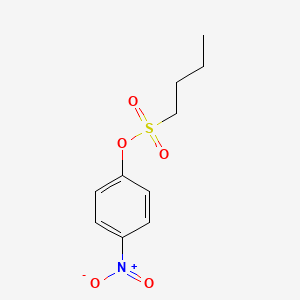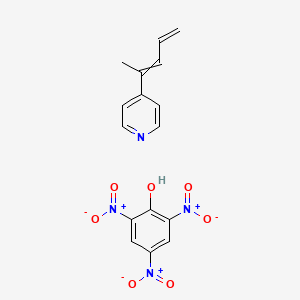
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a complex organic compound that combines the structural elements of both 4-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the coupling with 4-Penta-2,4-dien-2-ylpyridine. The nitration process requires a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to introduce nitro groups onto the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where phenol is treated with nitrating agents. The subsequent coupling reaction with 4-Penta-2,4-dien-2-ylpyridine is carried out under specific conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro groups on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine water and dilute nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenol derivatives.
科学的研究の応用
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
作用機序
The mechanism of action of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenol ring play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dye production.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Nitrobenzene: Employed in the synthesis of aniline and other chemicals.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
特性
CAS番号 |
60499-05-0 |
|---|---|
分子式 |
C16H14N4O7 |
分子量 |
374.30 g/mol |
IUPAC名 |
4-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-4-9(2)10-5-7-11-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChIキー |
VJWBQQMJFUBRJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=C)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

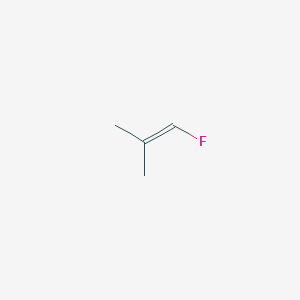
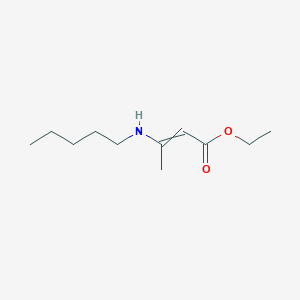
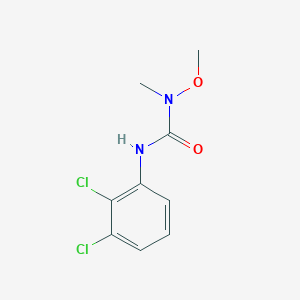
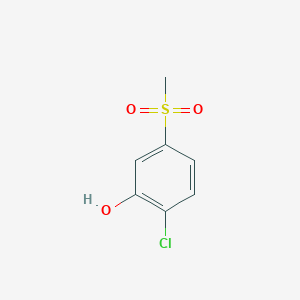
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
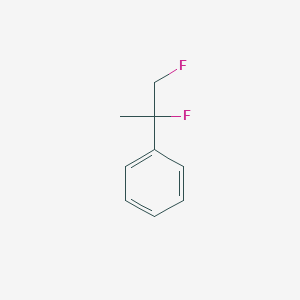
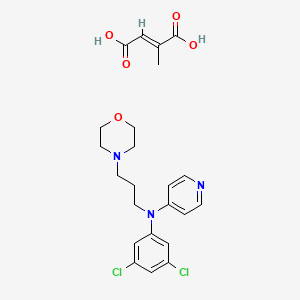

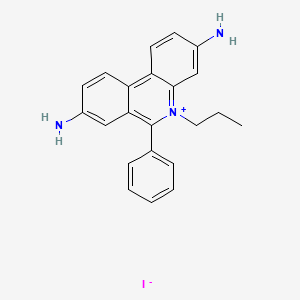
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
